REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9](N)=[O:10])[CH:6]=[CH:5][C:4]=1[C:12]1[NH:20][C:19]2[C:14](=[N:15][CH:16]=[N:17][CH:18]=2)[N:13]=1.[CH2:21]([OH:23])[CH3:22]>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([C:9]([O:23][CH2:21][CH3:22])=[O:10])[CH:6]=[CH:5][C:4]=1[C:12]1[NH:20][C:19]2[C:14](=[N:15][CH:16]=[N:17][CH:18]=2)[N:13]=1
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Name
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|
Quantity
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0.42 g
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Type
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reactant
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Smiles
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COC1=C(C=CC(=C1)C(=O)N)C1=NC2=NC=NC=C2N1
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was evaporated off
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Type
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CUSTOM
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Details
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the residue was purified over a silica gel column [eluant: methylene chloride/ethanol (50:1 to 19:1)]
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Name
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|
Type
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|
Smiles
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COC1=C(C=CC(=C1)C(=O)OCC)C1=NC2=NC=NC=C2N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |